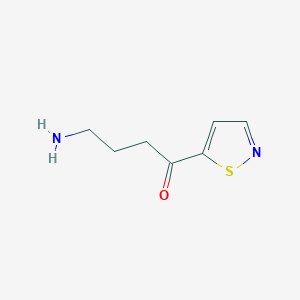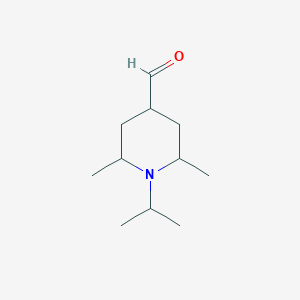
2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 6, an isopropyl group at position 1, and an aldehyde group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine). The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,6-dimethylpyridine using metal catalysts such as palladium or platinum. The reaction is conducted under high pressure and temperature to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carboxylic acid.
Reduction: 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-methanol.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives.
Scientific Research Applications
2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Lacks the aldehyde group and is used as a precursor in the synthesis of 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde.
2,6-Dimethyl-1-(2-propynyl)piperidine: Contains a propynyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2,6-dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H21NO/c1-8(2)12-9(3)5-11(7-13)6-10(12)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
IIFSKCQHZONWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C(C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


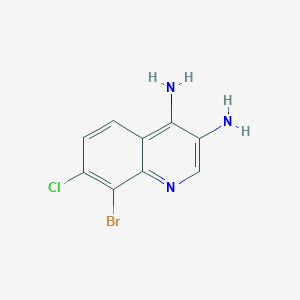
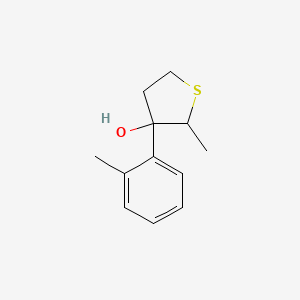
![8,8-Dimethyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13213336.png)

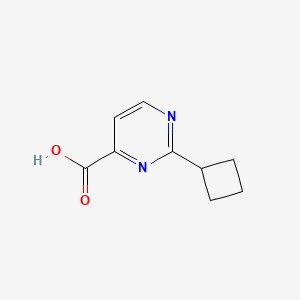


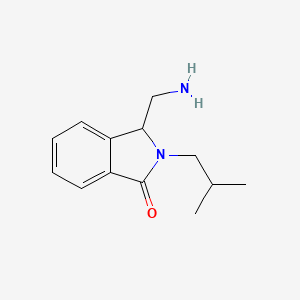
![[2-(4-Ethoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13213358.png)
![6-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B13213361.png)
![Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13213371.png)


